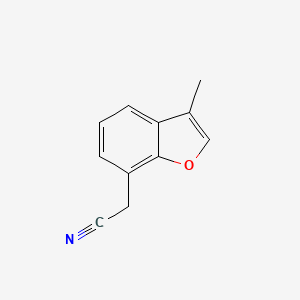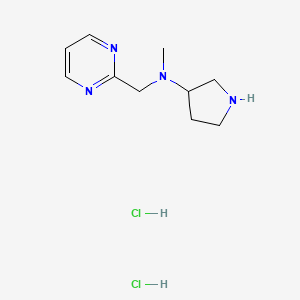![molecular formula C12H22N2O4S B6618487 tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate CAS No. 1690364-48-7](/img/structure/B6618487.png)
tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its tert-butyl carbamate group and a bicyclo[3.3.1]nonane core, which includes a sulfur atom and two ketone functionalities. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the tert-butyl carbamate group. Reaction conditions may involve the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(1R,2S,5S)-9-oxobicyclo[3.3.1]nonan-2-yl]carbamate: This compound has a similar bicyclic core but lacks the sulfur atom and has different functional groups.
tert-butyl N-[(1R,5S,7s)-rel-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate: This compound also has a bicyclic core but includes an oxygen atom instead of sulfur. The uniqueness of this compound lies in its specific combination of functional groups and the presence of sulfur, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-10-8-4-13-5-9(10)7-19(16,17)6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAVAZYFVZODY-ULKQDVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CNCC1CS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CNC[C@H]1CS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B6618474.png)
![rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)


